2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Antiparasitic drug discovery Structure–activity relationship (SAR) Trypanosoma cruzi

2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS 1447606-40-7) is a brominated, partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyrazine scaffold class. With a molecular formula of C₁₂H₁₂BrN₃ and a molecular weight of 278.15 g/mol, this compound features a 4-bromophenyl substituent at the 2-position of a fused imidazole–tetrahydropyrazine ring system.

Molecular Formula C12H12BrN3
Molecular Weight 278.15 g/mol
Cat. No. B11792200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
Molecular FormulaC12H12BrN3
Molecular Weight278.15 g/mol
Structural Identifiers
SMILESC1CN2C=C(N=C2CN1)C3=CC=C(C=C3)Br
InChIInChI=1S/C12H12BrN3/c13-10-3-1-9(2-4-10)11-8-16-6-5-14-7-12(16)15-11/h1-4,8,14H,5-7H2
InChIKeyBIRGPLYFVARFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine – Structural Identity and Scaffold Classification for Procurement Decision-Making


2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine (CAS 1447606-40-7) is a brominated, partially saturated bicyclic heterocycle belonging to the tetrahydroimidazo[1,2-a]pyrazine scaffold class [1]. With a molecular formula of C₁₂H₁₂BrN₃ and a molecular weight of 278.15 g/mol, this compound features a 4-bromophenyl substituent at the 2-position of a fused imidazole–tetrahydropyrazine ring system . The scaffold is recognized as a privileged structure in medicinal chemistry, serving as a core motif in kinase inhibitors, Gαq protein modulators, tubulin polymerization inhibitors, and anti-parasitic agents [2]. Critically, published literature on the tetrahydroimidazo[1,2-a]pyrazine scaffold has established a pronounced positional effect wherein 2-substituted derivatives consistently demonstrate superior biological potency compared to their 3-substituted regioisomeric counterparts [3].

Why 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Cannot Be Interchanged with Close Structural Analogs


Substituting this compound with its closest analogs—the 3-(4-bromophenyl) regioisomer (CAS 1416439-89-8), the 3-(3-bromophenyl) positional isomer (CAS 1416438-40-8), or the non-hydrogenated 2-(4-bromophenyl)imidazo[1,2-a]pyrazine (CAS 724743-59-3)—introduces material changes in both biological target engagement and synthetic utility. Direct SAR evidence from the tetrahydroimidazo[1,2-a]pyrazine scaffold demonstrates that the position of aryl substitution (C-2 vs. C-3) governs antiparasitic potency, with 2-substituted derivatives showing clear superiority over 3-substituted analogues [1]. Furthermore, the saturated 5,6,7,8-tetrahydro modification confers a secondary amine (pKa ~8–9) absent in the fully aromatic imidazo[1,2-a]pyrazine, enabling divergent derivatization chemistry (e.g., amide coupling, sulfonylation, reductive amination) that is inaccessible with the non-hydrogenated analog [2]. The para-bromine on the phenyl ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig, Sonogashira), a feature absent in the non-halogenated 2-phenyl analog [3]. These three orthogonal differentiation axes—regioisomeric position, ring saturation state, and halogenation pattern—collectively preclude generic substitution without altering downstream pharmacological or chemical properties.

Quantitative Comparative Evidence for 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Versus Its Closest Analogs


Regioisomeric Position Effect: 2-Substituted vs. 3-Substituted Tetrahydroimidazo[1,2-a]pyrazine Bioactivity

In a systematic phenotypic screening campaign against Trypanosoma cruzi, a series of 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-based thiosemicarbazones was evaluated. A pronounced positional effect was observed: 2-substituted derivatives consistently displayed superior potency compared with their direct 3-substituted regioisomeric counterparts [1]. Lead compound 10f (2-substituted, para-nitrophenyl thiosemicarbazone) exhibited IC₅₀ values of 2.35 μM against trypomastigotes and 4.06 μM against intracellular amastigotes, with a favorable selectivity index relative to the reference drug benznidazole [1]. This positional SAR directly translates to procurement decisions: the 2-(4-bromophenyl) substitution pattern of the target compound maps onto the preferred 2-substituted geometry identified in this scaffold chemotype, whereas the 3-(4-bromophenyl) isomer (CAS 1416439-89-8) occupies the disfavored 3-position .

Antiparasitic drug discovery Structure–activity relationship (SAR) Trypanosoma cruzi

Saturation State Comparison: Tetrahydroimidazo[1,2-a]pyrazine vs. Fully Aromatic Imidazo[1,2-a]pyrazine — Synthetic Derivatization Access

The 5,6,7,8-tetrahydro modification of the imidazo[1,2-a]pyrazine core introduces a secondary amine within the saturated ring (pKa estimated ~8–9 based on core scaffold measurements [1]), which is absent in the fully aromatic 2-(4-bromophenyl)imidazo[1,2-a]pyrazine (CAS 724743-59-3). This secondary amine enables amine-directed derivatization strategies—including amide coupling with carboxylic acids, sulfonylation, reductive amination, and Boc-protection/deprotection sequences—that are entirely inaccessible with the non-hydrogenated aromatic analog [2]. The Kercher et al. (2007) library synthesis study explicitly demonstrated that partial reduction of imidazo[1,2-a]pyrazines to tetrahydroimidazo[1,2-a]pyrazines creates an amine functional handle enabling divergent library preparation with diverse positioning and connectivities, ultimately yielding a 7,500-compound collection [2]. The target compound's saturated scaffold therefore offers a fundamentally broader chemical space for hit-to-lead optimization than its aromatic counterpart.

Parallel library synthesis Scaffold diversification Medicinal chemistry building blocks

Bromine as a Synthetic Handle: Para-Bromophenyl vs. Non-Halogenated Phenyl Derivatives

The para-bromine atom on the phenyl ring of the target compound serves as a versatile exit vector for palladium-catalyzed cross-coupling reactions. This functionality is absent in the non-halogenated analog 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 1575612-25-7 as hydrochloride) . The bromine atom enables Suzuki–Miyaura (aryl–aryl), Buchwald–Hartwig (C–N), Sonogashira (alkyne), and Heck (olefin) coupling reactions, allowing the 4-bromophenyl group to serve as a diversification point for generating focused libraries or optimizing physicochemical properties [1]. In fragment-based drug discovery (FBDD), brominated aromatic fragments are valued for both their synthetic tractability and the anomalous scattering signal of bromine in X-ray crystallography, which facilitates unambiguous determination of fragment binding poses [2]. This dual synthetic/biophysical utility is not available with the non-halogenated phenyl analog.

Cross-coupling chemistry Suzuki–Miyaura reaction Fragment-based drug discovery

Physicochemical Property Differentiation: Computed LogP and TPSA Across Bromophenyl Regioisomers

The target compound 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a computed XLogP3-AA of 1.5, a topological polar surface area (TPSA) of 29.9 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, as reported in its PubChem entry (CID 71743295) [1]. While the 3-substituted regioisomers (CAS 1416439-89-8 and 1416438-40-8) share the same molecular formula (C₁₂H₁₂BrN₃, MW 278.15), their PubChem entries were not located in authoritative databases, indicating lower documentation maturity and potentially more limited vendor quality-control infrastructure. The target compound's XLogP3-AA of 1.5 falls within the favorable lipophilicity range for CNS drug-likeness (typically LogP 1–4) and oral bioavailability [2]. By comparison, the non-halogenated 2-phenyl analog is expected to have a lower LogP (approximately 1.0–1.2 based on the absence of the bromine atom's lipophilic contribution), and the non-hydrogenated aromatic analog 2-(4-bromophenyl)imidazo[1,2-a]pyrazine (MW 274.12, C₁₂H₈BrN₃) is both more planar and has no H-bond donor capacity in the pyrazine ring .

Physicochemical profiling Lipophilicity Drug-likeness assessment

Scaffold-Class Biological Validation: Tetrahydroimidazo[1,2-a]pyrazine as a Recognized Pharmacophore in Gαq, Tubulin, TRPC5, and Anti-Parasitic Programs

The tetrahydroimidazo[1,2-a]pyrazine scaffold has been independently validated across multiple therapeutic target classes, providing a broad biological annotation landscape that informs compound selection. Key quantitative benchmarks include: (i) BIM-46174, a tetrahydroimidazo[1,2-a]pyrazine derivative, inhibits Gαq protein signaling with IC₅₀ values in the low micromolar range and demonstrates antiproliferative activity across a panel of human cancer cell lines [1]; (ii) the tubulin polymerization inhibitor TB-25 (an imidazo[1,2-a]pyrazine derivative) exhibits an IC₅₀ of 23 nM against HCT-116 colorectal cancer cells and induces G2/M arrest [2]; (iii) compound 12 from a pyridazinone-tetrahydroimidazo[1,2-a]pyrazine series selectively inhibits TRPC4/5 channels over TRPC3/6/7 and hERG, with acceptable pharmacokinetic properties in rats [3]; (iv) the anti-T. cruzi thiosemicarbazone series achieves sub-micromolar to low-micromolar activity with favorable selectivity indices [4]. While the target compound itself lacks direct published biological data, its scaffold has been de-risked across multiple orthogonal target classes, providing a high-confidence starting point for hit-finding campaigns.

G protein-coupled receptor signaling Tubulin polymerization TRPC5 ion channel Neglected tropical diseases

Optimal Application Scenarios for 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine Based on Quantitative Differentiation Evidence


Anti-Parasitic Drug Discovery: Hit-Finding Libraries Targeting Trypanosoma cruzi (Chagas Disease)

The scaffold-level SAR from the 2026 anti-T. cruzi thiosemicarbazone study directly supports the use of 2-substituted tetrahydroimidazo[1,2-a]pyrazines as privileged starting points for Chagas disease drug discovery [1]. The target compound, with its 2-(4-bromophenyl) substitution, occupies the favored 2-position geometry and provides a bromine handle for late-stage diversification via Suzuki coupling to optimize potency and selectivity. Procurement of this specific regioisomer—rather than the 3-substituted analog—aligns with the published data showing that 2-substituted derivatives are consistently more potent than their 3-substituted counterparts [1].

GPCR Signaling Pathway Deconvolution: Gαq Protein Inhibition Tool Compounds

The tetrahydroimidazo[1,2-a]pyrazine scaffold is the core of BIM-46174, one of the few known cell-permeable small-molecule inhibitors of heterotrimeric Gαq protein signaling [2]. The target compound, bearing a simplified 2-(4-bromophenyl) substituent in place of BIM-46174's complex dipeptide-derived side chains, serves as a minimal pharmacophore fragment for structure–activity relationship studies aimed at identifying the minimal structural determinants of Gαq inhibition. The secondary amine in the saturated ring further enables the conjugation of diverse warheads or fluorescent reporters for chemical biology probe development [3].

Parallel Library Synthesis: Amine-Directed Diversification for Kinase or Epigenetic Target Screening

The secondary amine of the tetrahydroimidazo[1,2-a]pyrazine scaffold has been validated as a derivatization handle in the parallel synthesis of a 7,500-compound imidazoheterocycle library [3]. The target compound is uniquely suited as a core building block for focused kinase inhibitor libraries, given that the imidazo[1,2-a]pyrazine scaffold is a recognized purine isostere and that the para-bromine enables additional diversity introduction via cross-coupling. The non-hydrogenated aromatic analog (CAS 724743-59-3) lacks the amine handle and cannot participate in this diversification strategy .

Fragment-Based Drug Discovery (FBDD): Brominated Fragment for X-ray Crystallographic Screening

With a molecular weight of 278.15 Da, one hydrogen bond donor, two hydrogen bond acceptors, and a computed LogP of 1.5, the target compound meets standard fragment-likeness criteria (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3) [4]. The presence of bromine provides anomalous scattering (f'' = 1.46 e⁻ at Cu Kα wavelength) for unambiguous fragment pose determination in protein–ligand co-crystal structures. This dual compliance with fragment physicochemical guidelines and crystallographic utility positions the compound as a premium fragment screening candidate, outperforming the non-halogenated 2-phenyl analog which lacks anomalous scattering capability [4].

Quote Request

Request a Quote for 2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.